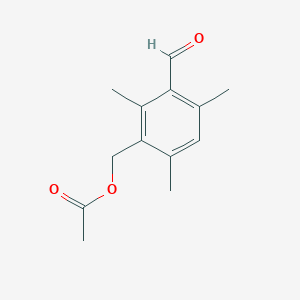

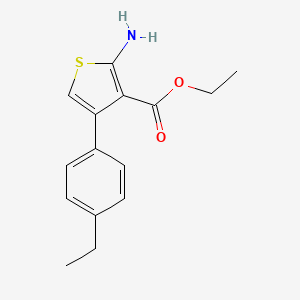

![molecular formula C11H18O2 B1270315 5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid CAS No. 91965-21-8](/img/structure/B1270315.png)

5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related bicyclic compounds and derivatives, such as 3-aminobicyclo[3.2.1]octane-3-carboxylic acids and 3,9-dioxa-2, 4-diphosphabicyclo[3.3.1]nonanes, involves complex reactions that yield structures with unique properties and potential transport applications (Christensen et al., 1983; Rudi et al., 1983). These syntheses are crucial for understanding the broader class of bicyclic compounds to which "5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid" belongs.

Molecular Structure Analysis

The molecular structure of related compounds, including the analysis of their NMR and X-ray diffraction, provides insights into the conformation and stereochemistry of bicyclic systems. For example, the structure and reactivity of novel 1,3,7-trisubstituted bicyclo[3.3.1]nonane derivatives have been described, offering insights into the stereochemical considerations crucial for the synthesis and analysis of "5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid" (Klaić et al., 2002).

Chemical Reactions and Properties

The chemical reactions and properties of bicyclic compounds like "5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid" involve complex rearrangements and reactions with electrophiles. Studies on compounds such as 3-methylene-7-vinylidenebicyclo(3.3.1)nonane have shown unique reactivity patterns, including cyclization to adamantane derivatives (Krasutskii et al., 1986). These reactions highlight the intricate behavior of bicyclic compounds under various conditions.

Applications De Recherche Scientifique

Synthetic and Crystallographic Studies

- Field : Crystallography and Synthetic Chemistry .

- Application : Bicyclo[3.3.1]nonane derivatives, including unsaturated ones, are used in synthetic and crystallographic studies . They are used to examine the impact of unsaturation on crystal structures and intermolecular networks .

- Method : The syntheses and crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities are presented . Their intermolecular interactions are examined .

- Results : The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .

Anticancer Chemotherapeutics

- Field : Biomedical Research .

- Application : Bicyclo[3.3.1]nonane derivatives are being explored for their potential as anticancer chemotherapeutics . They are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

- Method : This involves the construction of diversely functionalized bicyclo[3.3.1]nonanes and their heteroanalogues, and the delineation of their anticancer activities with few selective compounds .

- Results : The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics compared to others .

Bioactive Benzophenones and Cytostatic Metabolites

- Field : Biomedical Research .

- Application : Some naturally occurring bioactive benzophenones and cytostatic metabolites such as gymnastatins F, G, and Q along with their diacetates and triacetates also contain the bicyclo[3.3.1]nonane core unit . These compounds are most abundant among the polyprenylated acylphloroglucinols (PPAPs), for example, clusianone, garsubellin A, aristophenone A .

- Method : This involves the extraction of valuable compounds from various plants to isolate many life-saving medicines, along with their other applications .

- Results : The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics compared to others .

Propriétés

IUPAC Name |

5-methylbicyclo[3.3.1]nonane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-10-4-2-6-11(8-10,9(12)13)7-3-5-10/h2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKIESMRPJSYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1)(CCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)